t-Butyl-L-aspartyl-L-proline

Description

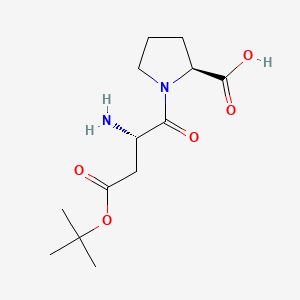

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-10(16)7-8(14)11(17)15-6-4-5-9(15)12(18)19/h8-9H,4-7,14H2,1-3H3,(H,18,19)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUIRCJCXXBWHP-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654531 | |

| Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64642-65-5 | |

| Record name | (2S)-1-[(2S)-2-Amino-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl-L-aspartyl-L-proline: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern drug discovery and peptide chemistry, dipeptides serve as fundamental building blocks for constructing complex therapeutic molecules. Their intrinsic properties, such as improved stability and cell permeability compared to single amino acids, make them valuable assets in peptidomimetic design and prodrug strategies. This guide provides a comprehensive technical overview of a specific dipeptide, t-Butyl-L-aspartyl-L-proline, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, analytical characterization, and potential applications, offering field-proven insights to facilitate its effective utilization in research and development.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is paramount for its successful application. The introduction of a tert-butyl ester on the aspartic acid residue significantly alters its characteristics compared to the parent dipeptide, L-aspartyl-L-proline.

| Property | Value | Source(s) |

| Molecular Weight | 286.32 g/mol | [1] |

| Molecular Formula | C13H22N2O5 | [1] |

| CAS Number | 64642-65-5 | [1] |

| Melting Point | 96-105 °C | [1] |

| Solubility | Soluble in DMF and Water | [1] |

The tert-butyl group is a lipophilic moiety that can enhance the molecule's ability to cross cellular membranes, a desirable trait in drug design. Furthermore, it serves as a protecting group for the carboxylic acid of the aspartate residue, preventing its participation in undesired side reactions during chemical synthesis. This protective role is crucial in the stepwise construction of larger peptides.

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of an amide bond between the carboxyl group of a protected L-aspartic acid derivative and the amino group of a protected L-proline derivative. The choice of protecting groups and coupling reagents is critical to ensure a high yield and purity of the final product.

Strategic Considerations for Synthesis

The synthetic strategy hinges on the orthogonal protection of the functional groups of the constituent amino acids. For the L-aspartic acid moiety, the α-amino group must be temporarily protected, while the β-carboxylic acid is protected as a tert-butyl ester. For the L-proline moiety, the carboxylic acid group must be protected, often as a methyl or benzyl ester, which can be selectively removed at the end of the synthesis.

A common approach involves the use of a base-labile protecting group for the α-amino group of aspartic acid, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, and an acid-labile tert-butyl group for the side-chain carboxyl group. The proline's carboxyl group can be protected with a group that is removable under conditions that do not affect the tert-butyl ester, for example, through hydrogenolysis if a benzyl ester is used.

Proposed Synthetic Workflow

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Caption: Proposed solution-phase synthesis workflow for this compound.

Experimental Protocol:

-

Peptide Coupling:

-

Dissolve Fmoc-L-Asp(OtBu)-OH (1 equivalent) in N,N-Dimethylformamide (DMF).

-

Add H-Pro-OBzl·HCl (1 equivalent) and a base such as Diisopropylethylamine (DIPEA) (2 equivalents) to neutralize the hydrochloride salt.

-

Add a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1 equivalent).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Fmoc Deprotection:

-

Dissolve the crude protected dipeptide in a solution of 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under vacuum to obtain the N-terminally deprotected dipeptide.

-

-

Final Deprotection (Hydrogenolysis):

-

Dissolve the resulting dipeptide in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel or by preparative reverse-phase HPLC to achieve high purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized dipeptide. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of peptides.[2] A reverse-phase HPLC method is typically used for this compound.

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm

The retention time of the dipeptide will depend on the specific gradient and column used. The purity is determined by integrating the peak area of the main product relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[2] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.

Expected Mass Spectrometry Results:

-

Electrospray Ionization (ESI) in Positive Mode:

-

[M+H]⁺: 287.1550 (calculated for C13H23N2O5⁺)

-

[M+Na]⁺: 309.1369 (calculated for C13H22N2O5Na⁺)

-

-

Electrospray Ionization (ESI) in Negative Mode:

-

[M-H]⁻: 285.1405 (calculated for C13H21N2O5⁻)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the chiral centers. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

A singlet integrating to 9 protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group.

-

Multiplets in the region of 1.8-2.2 ppm and 3.5-3.8 ppm corresponding to the proline ring protons.

-

A multiplet around 2.5-2.8 ppm for the β-protons of the aspartate residue.

-

A multiplet around 4.2-4.5 ppm for the α-protons of both the aspartate and proline residues.

-

A broad signal corresponding to the amide proton.

-

A signal for the free amine protons (if not protonated).

Predicted ¹³C NMR Spectral Features (in DMSO-d₆):

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals corresponding to the proline ring carbons.

-

Signals for the α- and β-carbons of the aspartate residue.

-

Signals in the downfield region (around 170-175 ppm) for the two carbonyl carbons (amide and carboxylic acid).

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in several areas of drug development and biochemical research.

Peptide Synthesis

As a dipeptide building block, it can be incorporated into larger peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butyl group on the aspartate side chain provides orthogonal protection, which is stable to the basic conditions used for Fmoc deprotection in SPPS.[3] This allows for the selective deprotection of the N-terminal Fmoc group for chain elongation without affecting the side-chain protection.

Caption: Incorporation of a protected dipeptide in Solid-Phase Peptide Synthesis (SPPS).

Prodrug Design

The tert-butyl ester can function as a prodrug moiety. In vivo, it can be hydrolyzed by esterases to release the free carboxylic acid, which may be the active form of the drug. This strategy can be employed to improve the oral bioavailability and pharmacokinetic profile of a parent drug containing a carboxylic acid group.

Peptidomimetics and Conformational Studies

The rigid pyrrolidine ring of proline introduces a conformational constraint into peptide backbones. Studying peptides containing the Asp(OtBu)-Pro motif can provide insights into how this specific dipeptide influences the secondary structure and biological activity of larger peptides. This is particularly relevant in the design of peptidomimetics that mimic the structure of protein loops or turns.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Inhalation: Avoid breathing dust. Ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Stability: The compound is expected to be stable under normal storage conditions. The tert-butyl ester is susceptible to cleavage under strong acidic conditions.

Conclusion

This compound is a valuable dipeptide derivative with significant potential in peptide chemistry and drug development. Its key feature, the tert-butyl ester on the aspartate side chain, provides a means for orthogonal protection in peptide synthesis and can be utilized in prodrug design to enhance pharmacokinetic properties. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is crucial for its effective application in the laboratory. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of innovation in the field.

References

- This compound. AstaTech Inc. [URL: https://www.astatechinc.com/products/t-butyl-l-aspartyl-l-proline-64642-65-5]

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [URL: https://www.

- L-Proline tert-butyl ester. Chem-Impex. [URL: https://www.chemimpex.com/products/l-proline-tert-butyl-ester]

- Synthesis of L-proline, t-butyl ester. PrepChem. [URL: https://www.prepchem.com/synthesis-of-l-proline-t-butyl-ester]

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [URL: https://ijsra.net/index.php/ijsra/article/view/1431]

- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01498a032]

- L-Proline tert-butyl ester hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds?productName=L19489]

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-11.html]

- Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. Benchchem. [URL: https://www.benchchem.

- SAFETY DATA SHEET - L-proline. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/mm/1.07430]

Sources

An In-depth Technical Guide to the Synthesis of t-Butyl-L-aspartyl-L-proline Dipeptide

Introduction

The synthesis of peptides is a cornerstone of modern drug discovery, biochemistry, and materials science. Dipeptides, the simplest members of the peptide family, serve as critical building blocks for larger polypeptides, as standalone therapeutic agents, or as structural motifs in peptidomimetics. This guide provides a detailed technical overview of the synthesis of a specific dipeptide, t-Butyl-L-aspartyl-L-proline. This molecule is of particular interest due to the unique challenges presented by its constituent amino acids: L-aspartic acid, which contains a reactive side-chain carboxyl group, and L-proline, a secondary amine whose steric hindrance can impede reaction kinetics.[1][2]

The strategic focus of this guide is a solution-phase approach, which offers flexibility and scalability. We will delve into the critical decisions surrounding protecting group strategy, the selection of coupling reagents, and the rationale behind the chosen purification methodology. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for achieving high yield and purity.

Part 1: Synthetic Strategy and Design

A successful peptide synthesis hinges on a well-defined strategy that ensures the selective formation of the desired amide bond while preventing unwanted side reactions. This is achieved through the orthogonal application of protecting groups and the use of specific activation chemistry.

Retrosynthetic Analysis

The primary disconnection in our retrosynthetic analysis is the target amide bond between the carboxyl group of L-aspartic acid and the secondary amine of L-proline.

Caption: Retrosynthetic approach for the target dipeptide.

This disconnection reveals the two key synthons required: an N-terminally protected L-aspartic acid with its side-chain carboxyl group masked, and L-proline with a free amine and a free carboxyl group, positioning it as the C-terminal residue.

Protecting Group Strategy

The choice of protecting groups is dictated by the need for orthogonality—the ability to remove one group under conditions that leave others intact.[3][4]

-

L-Aspartic Acid (Asp): This amino acid presents two functionalities requiring protection.

-

α-Amino Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is selected for its stability to acidic conditions and its lability to mild bases, such as piperidine.[5] This makes it orthogonal to the acid-labile side-chain protection.

-

β-Carboxyl Group: The target molecule specifies a tert-butyl (tBu) ester. This is a strategic choice for several reasons. The steric bulk of the tBu group effectively minimizes the risk of aspartimide formation, a common and troublesome side reaction that occurs via base-catalyzed cyclization, particularly during Fmoc deprotection.[6] The tBu group is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), which do not affect the final peptide bonds.[7][8] Our key starting material is therefore Fmoc-L-Asp(OtBu)-OH .

-

-

L-Proline (Pro): As the C-terminal amino acid and the nucleophile in the coupling reaction, L-proline requires no protecting groups for this specific synthesis. Its α-amino group is the reactive site, and its carboxyl group will remain free in the final dipeptide product. The use of Boc-L-proline is a common practice in peptide synthesis to protect the amino group during various chemical transformations.[9][10][11][12]

This strategic selection ensures that the desired peptide bond is formed exclusively and that subsequent deprotection steps can be performed selectively to yield the target compound.

Part 2: The Coupling Reaction: Mechanism and Execution

The formation of the peptide bond is a condensation reaction that is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. This is accomplished using a coupling reagent.[13]

Choice of Coupling System: EDC/HOBt

While numerous powerful coupling reagents exist (e.g., phosphonium salts like PyBOP or uronium salts like HATU), the combination of a carbodiimide with an additive is often the most efficient and cost-effective choice for dipeptide synthesis.[14][15]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): We select EDC, a water-soluble carbodiimide. Its primary advantage is that the resulting urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[16][17] EDC functions by reacting with the carboxyl group of Fmoc-L-Asp(OtBu)-OH to form a highly reactive O-acylisourea intermediate.[18]

-

Hydroxybenzotriazole (HOBt): The O-acylisourea intermediate is unstable and prone to racemization and other side reactions. HOBt is added as a crucial racemization suppressant.[19] It rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable but sufficiently reactive to undergo efficient aminolysis by the proline nitrogen, yielding the desired dipeptide.[20][21]

The overall workflow and the specific coupling mechanism are illustrated below.

Caption: High-level workflow for dipeptide synthesis.

Caption: Simplified mechanism of EDC/HOBt mediated peptide coupling.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

Fmoc-L-Asp(OtBu)-OH (4.11 g, 10.0 mmol)

-

L-Proline (1.15 g, 10.0 mmol)

-

HOBt Hydrate (1.69 g, 11.0 mmol, 1.1 eq)

-

EDC Hydrochloride (2.11 g, 11.0 mmol, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 1.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (50 mL)

-

Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, 5% NaHCO₃ solution, Brine

Procedure:

-

Reactant Solubilization: To a 250 mL round-bottom flask, add Fmoc-L-Asp(OtBu)-OH (10.0 mmol), L-Proline (10.0 mmol), and HOBt Hydrate (11.0 mmol). Add 50 mL of anhydrous DMF and stir with a magnetic stir bar until all solids dissolve.

-

Basification: Add DIPEA (10.0 mmol) to the solution to neutralize the proline carboxylate and facilitate the reaction.

-

Activation: Cool the flask in an ice-water bath to 0°C. Once cooled, add EDC hydrochloride (11.0 mmol) to the stirring solution in one portion. The solution may become slightly cloudy.

-

Coupling: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the reaction continue at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Pour the reaction mixture into 200 mL of cold water and extract with Ethyl Acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), 5% NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected dipeptide.

-

-

Fmoc Deprotection:

-

Dissolve the crude product in 20 mL of DMF.

-

Add 5 mL of piperidine (a 20% solution) and stir at room temperature for 30 minutes.

-

Concentrate the solution under high vacuum to remove the piperidine and DMF. Co-evaporate with toluene (2 x 20 mL) to remove residual piperidine.

-

-

Purification: The resulting crude product, H-Asp(OtBu)-Pro-OH, is purified via preparative Reversed-Phase HPLC (RP-HPLC).[22][23]

| Parameter | Condition |

| Column | Preparative C18, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 50% B over 30 minutes |

| Detection | 220 nm |

| Table 1: Representative RP-HPLC Purification Conditions. |

Fractions containing the pure product are pooled, the acetonitrile is removed via rotary evaporation, and the remaining aqueous solution is lyophilized to yield the final product as a white, fluffy powder.

Part 3: Data, Characterization, and Expected Results

Rigorous characterization is essential to confirm the identity and purity of the synthesized dipeptide.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Fmoc-L-Asp(OtBu)-OH | 411.46 | 10.0 | 4.11 g | 1.0 |

| L-Proline | 115.13 | 10.0 | 1.15 g | 1.0 |

| HOBt Hydrate | 153.14 | 11.0 | 1.69 g | 1.1 |

| EDC HCl | 191.70 | 11.0 | 2.11 g | 1.1 |

| DIPEA | 129.25 | 10.0 | 1.74 mL | 1.0 |

| Product | H-Asp(OtBu)-Pro-OH | 286.33 | - | - |

| Expected Yield | ~2.3 g | ~80% | ||

| Table 2: Reagent Quantities and Expected Product Yield. |

Characterization

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the synthesis. The product should elute as a single major peak in the chromatogram, and the mass spectrum should show the correct molecular ion.

-

Expected Mass (M+H)⁺: 287.16

-

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the dipeptide, showing characteristic shifts for the protons and carbons of both the aspartic acid and proline residues.

-

Purity Analysis: Analytical HPLC of the final lyophilized product should indicate a purity of ≥95%.

Conclusion

The synthesis of this compound, while presenting challenges related to the specific amino acid residues, can be achieved efficiently through a well-designed solution-phase strategy. The judicious selection of an Fmoc/tBu orthogonal protection scheme prevents common side reactions like aspartimide formation.[6] The use of a cost-effective and reliable EDC/HOBt coupling system ensures high activation efficiency and minimal racemization.[13][19] Finally, purification by RP-HPLC is a powerful method for isolating the target dipeptide with high purity.[22] This guide provides a comprehensive and technically grounded protocol that can be adapted by researchers for the synthesis of this and other similar dipeptides, facilitating advancements in peptide chemistry and drug development.

References

-

Vertex AI Search Result[14] - A summary of commonly used coupling reagents in peptide synthesis, including carbodiimides (DCC, DIC, EDC) and uronium salts (HATU, HBTU).

-

Vertex AI Search Result[20] - A resource illustrating the mechanism of EDC/HOBt mediated amide bond formation.

-

Vertex AI Search Result[24] - A study describing dipeptide synthesis using HATU as a coupling reagent in solid-phase peptide synthesis (SPPS).

-

Vertex AI Search Result[19] - A publication describing a protocol for amide bond formation using EDC, DMAP, and a catalytic amount of HOBt.

-

Vertex AI Search Result[9] - Information on Boc-L-proline as a versatile building block in peptide synthesis and drug development.

-

Vertex AI Search Result[18] - A scientific diagram illustrating the cyclic reaction mechanism of EDC/HOBt mediated amide coupling.

-

Vertex AI Search Result[13] - A guide explaining the role and types of coupling reagents in activating carboxyl groups for peptide bond formation.

-

Vertex AI Search Result[15] - A list of various peptide coupling reagents, including carbodiimides, phosphonium salts (PyAOP, PyBOP), and uronium salts (HBTU, HATU).

-

Vertex AI Search Result[25] - An abstract discussing co-crystallization as an alternative purification method for dipeptides.

-

Vertex AI Search Result[22] - A technical support guide from Benchchem on the purification of synthetic dipeptides, highlighting RP-HPLC as the standard method.

-

Request PDF. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

-

PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens. [Link]

-

LookChem. (n.d.). Cas 3057-74-7,L-Aspartic acid 4-tert-butyl ester. [Link]

-

Vertex AI Search Result[26] - A discussion on N-Acetyl-L-aspartic acid 4-tert-butyl ester, highlighting the role of the tert-butyl ester in controlled deprotection.

-

Tao, H., Cui, D. F., & Zhang, Y. S. (2004). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Acta Biochimica et Biophysica Sinica, 36(6), 386–390. [Link]

- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.

-

Vertex AI Search Result[27] - A study on an aspartame analogue where the peptide bond was replaced by an ester bond, resulting in loss of sweetness.

-

Vertex AI Search Result[5] - A guide to protecting groups in peptide synthesis, detailing common groups like Boc, Fmoc, and Z, and their deprotection strategies.

-

Organic Syntheses. (n.d.). L-Proline. [Link]

-

PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

-

ACS Publications. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

ResearchGate. (n.d.). Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. [Link]

-

PubMed Central. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. [Link]

-

ChemRxiv. (n.d.). Neumann et al. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ACS Publications. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. [Link]

-

Carl ROTH. (n.d.). Boc-L-Proline, 25 g. [Link]

-

PrepChem.com. (n.d.). Synthesis of L-proline, t-butyl ester. [Link]

-

Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

-

Semantic Scholar. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Link]

-

ResearchGate. (n.d.). A Laboratory Preparation of Aspartame Analogs Using Simultaneous Multiple Parallel Synthesis Methodology. [Link]

-

ResearchGate. (n.d.). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]

-

National Institutes of Health. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

-

Vertex AI Search Result[28] - A publication detailing the synthesis of peptides containing proline analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Boc-L-Proline, 25 g, CAS No. 15761-39-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 14. file.globalso.com [file.globalso.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. polypeptide.com [polypeptide.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. nbinno.com [nbinno.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

The Proline Enigma: A Technical Guide to its Pivotal Function in Dipeptide Structures

Abstract

Proline, the sole proteinogenic secondary amine, stands as a conformational anomaly among the canonical amino acids.[1][2] Its unique cyclic structure, wherein the side chain loops back to covalently bond with the backbone nitrogen, imposes profound and unparalleled stereochemical constraints on the peptide chain.[1][3][4] This guide provides an in-depth exploration of the multifaceted functions of proline within dipeptide and, by extension, polypeptide structures. We will dissect the fundamental principles of proline's conformational rigidity, the critical phenomenon of cis-trans isomerization of the peptidyl-prolyl bond, and its definitive role in dictating secondary structural motifs. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this singular amino acid wields significant influence over peptide and protein architecture, function, and therapeutic potential.

The Unique Stereochemistry of Proline: A Foundation of Conformational Constraint

Unlike all other proteinogenic amino acids, which possess a primary amine, proline's nitrogen atom is incorporated into a five-membered pyrrolidine ring.[1][2] This seemingly subtle distinction has dramatic consequences for the local and global conformation of a peptide chain.

Restricted Backbone Dihedral Angles

The cyclic nature of proline's side chain severely restricts the rotational freedom around the N-Cα bond, defined by the dihedral angle phi (φ).[1][4] While most amino acids can adopt a wide range of φ angles, proline's φ is largely constrained to approximately -65°.[1] This inherent rigidity minimizes the entropic cost of adopting specific folded conformations, making proline a favored residue in certain structural contexts.[5]

A "Structural Disruptor" and a "Motif Initiator"

This conformational inflexibility often leads to proline being labeled a "helix breaker" or a "structural disruptor."[1][6] When incorporated into the middle of an α-helix or a β-sheet, the fixed φ angle and the absence of an amide proton for hydrogen bonding disrupt the regular hydrogen-bonding pattern that stabilizes these secondary structures.[6][7][8][9] However, this disruptive capacity is also a constructive one. Proline is frequently found at the N-terminus of α-helices and at the edges of β-sheets, where its rigidity can help initiate these structural elements.[1] Furthermore, its unique geometry is ideally suited for the tight turns required in β-turns, a critical component of protein folding.[5][10][11]

The Critical Phenomenon of Cis-Trans Isomerization

Perhaps the most defining characteristic of a peptidyl-prolyl bond is its ability to readily adopt both the cis and trans conformations. For peptide bonds involving any other amino acid, the trans conformation is overwhelmingly favored due to steric hindrance. In contrast, the energy difference between the cis and trans isomers of an X-Pro peptide bond is significantly smaller, allowing for a biologically relevant population of the cis isomer.[12][13][14][15]

Energetic Landscape of the Peptidyl-Prolyl Bond

The steric clash that disfavors the cis conformation in typical peptide bonds is mitigated in proline-containing dipeptides.[14] The cyclic structure of proline means that steric interactions are present in both the cis and trans forms, reducing the energetic preference for the trans isomer.[12][14] The equilibrium between the two isomers is influenced by the nature of the preceding amino acid (the "X" in X-Pro), with aromatic residues tending to favor the cis conformation.[16][17]

A Slow Interconversion with Profound Biological Implications

The interconversion between the cis and trans isomers is a slow process, often acting as a rate-limiting step in protein folding.[12][13][14][18] This slow isomerization can lead to multiple unfolded states of a protein, each needing to find its correct isomeric form to achieve the native structure.[14] This phenomenon is not merely a kinetic hurdle; it represents a crucial regulatory mechanism. The distinct conformations of the cis and trans isomers can lead to different biological activities, effectively acting as a molecular switch that can turn protein function on or off.[12][16][17]

The Role of Peptidyl-Prolyl Isomerases (PPIases)

Nature has evolved a class of enzymes, the peptidyl-prolyl isomerases (PPIases), to catalyze the slow cis-trans isomerization of peptidyl-prolyl bonds.[13][16][19] These enzymes, which include cyclophilins, FKBPs, and parvulins, can accelerate the interconversion by orders of magnitude, playing a critical role in protein folding, cell signaling, and other cellular processes.[13][16][19][20] PPIases do not alter the equilibrium between the cis and trans states but rather facilitate the speed at which this equilibrium is reached.[12][20]

Proline's Influence on Dipeptide and Polypeptide Secondary Structure

The unique properties of proline translate directly into its profound influence on the secondary structure of peptides and proteins.

The Architect of Turns: Proline in β-Turns

Proline is a key residue in the formation of β-turns, which are essential for the compact, globular structure of many proteins.[10][11] The restricted φ angle of proline is ideally suited for the tight reversals of the polypeptide chain that characterize these turns.[5][10][11] Glycine, with its small side chain and conformational flexibility, is also frequently found in β-turns.[5][11]

Polyproline Helices: A Unique Structural Motif

Sequences of multiple proline residues can form unique helical structures known as polyproline helices.[4][21] There are two main types: the right-handed polyproline I (PPI) helix, which consists of all cis peptide bonds, and the more common left-handed polyproline II (PPII) helix, with all trans peptide bonds.[4] The PPII helix is an important structural motif involved in protein-protein interactions and signaling.[4][21]

Experimental Methodologies for Studying Proline-Containing Dipeptides

A variety of biophysical techniques are employed to investigate the structural and dynamic consequences of incorporating proline into a dipeptide or larger peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying proline-containing peptides in solution.[22] It can be used to determine the cis/trans ratio of the peptidyl-prolyl bond and to characterize the conformational dynamics of the proline ring.[12][17][22] Specific NMR techniques, such as 2D NOESY, can distinguish between the two isomers based on the through-space interactions of protons.[17] Furthermore, 13C NMR is particularly useful for determining the ratio of trans to cis isomers.[12]

Experimental Protocol: Determination of Cis/Trans Isomer Ratio by 1H-NMR Spectroscopy

-

Sample Preparation: Dissolve the proline-containing dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

-

NMR Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Spectral Analysis:

-

Identify the α-proton (Hα) signals for both the cis and trans conformers. These signals will typically be distinct and well-resolved due to the different chemical environments in the two isomers.

-

Integrate the area under the Hα peaks corresponding to the cis and trans isomers.

-

-

Calculation of Isomer Ratio: The ratio of the cis to trans isomers is calculated from the ratio of their respective integral values.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[23][24][25] For proline-containing dipeptides, this technique can definitively determine the conformation of the peptidyl-prolyl bond (cis or trans) and the precise geometry of the peptide backbone and the proline ring.[24]

Experimental Workflow: X-Ray Crystallography of a Proline-Containing Dipeptide

Caption: Workflow for X-ray crystallography of a proline-containing dipeptide.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[26] Proline-containing peptides often exhibit characteristic CD spectra. For instance, a polyproline II (PPII) helix, a common conformation for proline-rich sequences, has a distinct CD signature with a strong negative band around 204 nm and a weak positive band around 228 nm.[27] This allows for the qualitative and quantitative analysis of secondary structural elements.

Proline in Drug Design and Development

The unique structural properties of proline make it a valuable component in the design of peptidomimetics and other therapeutic agents.[28][29][] The conformational constraints imposed by proline can be exploited to create peptides with enhanced stability, receptor affinity, and biological activity. Proline analogues are increasingly being incorporated into small-molecule drugs to modulate their physicochemical properties and biological functions.[28][29] For example, replacing a non-proline residue with a proline analogue can eliminate unwanted hydrogen bond donor sites.[28][29]

| Property of Proline | Implication in Drug Design |

| Conformational Rigidity | Pre-organizes the peptide backbone for optimal receptor binding, reducing the entropic penalty of binding. |

| Cis-Trans Isomerism | Can be used to design "molecular switches" where biological activity is dependent on the isomeric state. |

| Resistance to Proteolysis | Peptidyl-prolyl bonds are often resistant to cleavage by proteases, enhancing the in vivo stability of peptide-based drugs.[31] |

| Induction of Turns | Facilitates the design of cyclic peptides and other constrained structures with improved pharmacokinetic properties. |

Conclusion

Proline's function in dipeptide and polypeptide structures is far from that of a simple, passive building block. Its unique cyclic structure and the resulting conformational rigidity, coupled with the remarkable phenomenon of cis-trans isomerization, make it a powerful determinant of peptide and protein architecture and function. From disrupting regular secondary structures to initiating them, from forming tight turns to creating unique helical motifs, proline plays a dynamic and often regulatory role. A thorough understanding of the principles outlined in this guide is essential for researchers in the fields of biochemistry, structural biology, and drug development who seek to harness the unique properties of this enigmatic amino acid for scientific and therapeutic advancement.

References

- Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC. (n.d.).

- Proline motifs in peptides and their biological processing - PubMed. (n.d.).

- Prolyl isomerase - Wikipedia. (n.d.).

- Proline Cis−Trans Isomerization and Protein Folding - American Chemical Society. (n.d.).

- Vibrational Circular Dichroism of Proline-Containing Oligopeptides. (n.d.).

- Why is it favorable to have proline in beta turns? A. Because its phi angle is incompatible with beta - brainly.com. (2023, May 31).

- Beta turns. (n.d.).

- What Is The Role Of Proline In Protein Secondary Structure? - Chemistry For Everyone. (2025, September 11).

- Proline - Wikipedia. (n.d.).

- Conformational landscape of substituted prolines - PMC - PubMed Central - NIH. (2020, January 17).

- Proline isomerization in epigenetics - Wikipedia. (n.d.).

- Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - IMR Press. (2023, June 29).

- PROLYL ISOMERASE: Enzymatic Catalysis of Slow Protein-Folding Reactions - Annual Reviews. (n.d.).

- Peptidyl-prolyl isomerases: functionality and potential therapeutic targets in cardiovascular disease - PubMed. (n.d.).

- Proline Cis−Trans Isomerization and Protein Folding | Biochemistry - ACS Publications. (n.d.).

- Why are proline and glycine common in beta turns? - Quora. (2021, April 18).

- The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PubMed Central. (n.d.).

- Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC - NIH. (2007, October 12).

- What are Peptidylprolyl isomerase inhibitors and how do they work? - Patsnap Synapse. (2024, June 25).

- Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures - PubMed. (n.d.).

- Circular dichroism spectra of proline-containing peptides.... - ResearchGate. (n.d.).

- Circular dichroism spectra in UV range for polyproline peptides in... - ResearchGate. (n.d.).

- Making sure I got the importance of proline correct : r/Mcat - Reddit. (2017, April 9).

- What is the Significance of proline? With regards to secondary and tertiary structure? : r/Mcat. (2016, August 26).

- Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. (2024, November 28).

- Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - NIH. (2013, January 25).

- Probing the role of proline in peptide hormones. NMR studies of bradykinin and related ... - PubMed. (n.d.).

- Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC - PubMed Central. (n.d.).

- Fluorine NMR study of proline-rich sequences using fluoroprolines - Recent. (n.d.).

- Vibrational circular dichroism spectra of proline in water at different pH values. (n.d.).

- What does proline do to the protein structure? - Quora. (2017, March 30).

- Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchGate. (n.d.).

- The two possible conformations for the proline peptide bond. - ResearchGate. (n.d.).

- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - Frontiers. (n.d.).

- Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residu. (2021, July 1).

- Proline Overview, Structure & Functions - Lesson - Study.com. (n.d.).

- Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - ResearchGate. (2025, August 6).

- Proline-dependent structural and biological properties of peptides and proteins - PubMed. (n.d.).

- Proline: Definition, Structure, Benefits, Sources and Uses - BOC Sciences Amino Acid. (n.d.).

- Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments | Request PDF - ResearchGate. (2025, August 6).

- Diketopiperazine - Wikipedia. (n.d.).

- Proline - Amino Acids - The Biology Project. (n.d.).

- Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri - PubMed. (1997, January 2).

- X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed. (1998, July 24).

- A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - IUCr Journals. (2020, August 16).

- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc. (2009, May 18).

- A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. (2015, March 31).

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Proline Overview, Structure & Functions - Lesson | Study.com [study.com]

- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Amino Acids - Proline [biology.arizona.edu]

- 10. brainly.com [brainly.com]

- 11. Chime Test Page [chem.uwec.edu]

- 12. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prolyl isomerase - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 16. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 17. imrpress.com [imrpress.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Peptidyl-prolyl isomerases: functionality and potential therapeutic targets in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 31. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Purity Standards for Synthetic Dipeptides: Ensuring Quality, Safety, and Efficacy in Research and Drug Development

In the landscape of pharmaceutical development and high-level research, synthetic dipeptides represent a class of molecules with immense therapeutic potential. Their successful application, however, is intrinsically linked to their purity. This guide provides a comprehensive technical overview of the core principles and methodologies for establishing and verifying the purity of synthetic dipeptides, intended for researchers, scientists, and drug development professionals. We will delve into the regulatory framework, explore the intricacies of analytical techniques, and provide actionable protocols to ensure the quality and reliability of these critical molecules.

The Imperative of Purity: A Regulatory and Scientific Perspective

The purity of a synthetic dipeptide is not merely a quality metric; it is a critical determinant of its safety, efficacy, and reproducibility in both research and clinical settings. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to govern the quality of pharmaceutical ingredients, including synthetic peptides.[1][2][3] While larger peptides and proteins have historically been covered under biologics guidelines like ICH Q6B, the growing prominence of synthetic peptides has led to the development of more specific guidance.[4][5][6][7][8]

The recently introduced USP General Chapter <1503> and the draft EMA guideline on synthetic peptides highlight the unique considerations for these molecules, which sit at the interface between small molecules and biologics.[1] These guidelines emphasize a holistic control strategy that encompasses a thorough understanding of the manufacturing process, comprehensive characterization of the peptide and its impurities, and the implementation of a detailed specification for the final drug substance.[3][9]

From a scientific standpoint, impurities can have significant consequences:

-

Altered Biological Activity: Impurities can compete with the active dipeptide for binding sites, leading to reduced efficacy or even antagonistic effects.

-

Toxicity and Immunogenicity: Certain impurities, such as residual solvents or process-related contaminants, can be toxic.[10][11][12][13][14] Furthermore, peptide-related impurities can elicit an immune response.[9]

Therefore, a robust purity assessment is a cornerstone of both regulatory compliance and sound scientific practice.

The Landscape of Impurities in Synthetic Dipeptides

The primary method for producing synthetic dipeptides is Solid-Phase Peptide Synthesis (SPPS).[16] While highly efficient, this process can introduce a variety of impurities.[16][17] Understanding the potential impurity profile is the first step in developing a comprehensive analytical control strategy.

Process-Related Impurities

These impurities are directly related to the synthesis process.

-

Deletion Sequences: Resulting from incomplete coupling of an amino acid to the growing peptide chain.[16][18][19]

-

Insertion Sequences: Occur when an amino acid is coupled more than once at a specific position.[16][17][18]

-

Incomplete Deprotection: Residual protecting groups on the N-terminus or amino acid side chains.[16][17]

-

Racemization/Epimerization: Changes in the stereochemistry of an amino acid, leading to the formation of diastereomers.[16] This is a critical concern as the biological activity of peptides is highly dependent on their three-dimensional structure.

-

Oxidation and Reduction: Certain amino acid residues, such as methionine and tryptophan, are susceptible to oxidation.[17][19]

Product-Related Impurities

These are modifications of the dipeptide itself.

-

Deamidation: The hydrolysis of the side-chain amide of asparagine or glutamine to form a carboxylic acid.[19]

-

Dimerization and Aggregation: The formation of higher molecular weight species through covalent or non-covalent interactions.[17][19]

Contaminants

These are substances that are not related to the dipeptide itself.

-

Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.[1][10][11][12][13][14] USP <467> provides a framework for the control of residual solvents based on their toxicity.[10][11][12][13][14]

-

Reagents and Scavengers: Chemicals used during synthesis and cleavage that may persist in the final product.[20]

-

Elemental Impurities: Trace metals that may be introduced from raw materials or equipment.

The following diagram illustrates the classification of impurities in synthetic dipeptides:

Caption: Classification of impurities in synthetic dipeptides.

The Analytical Toolbox for Purity Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment of synthetic dipeptides. No single technique can provide all the necessary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of peptide purity analysis.[21] Reversed-phase HPLC (RP-HPLC) is the most common method, separating peptides based on their hydrophobicity.

Key Considerations for Dipeptide Analysis by RP-HPLC:

-

Column Chemistry: C18 columns are the workhorses for peptide analysis. The choice of stationary phase (e.g., end-capped, non-end-capped) and particle size can significantly impact resolution.

-

Mobile Phase: A gradient of water and a more nonpolar organic solvent, typically acetonitrile, is used for elution. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for sharpening peaks and improving resolution.

-

Detection: UV detection at 210-220 nm is standard for detecting the peptide bond.[21]

Protocol: A General RP-HPLC Method for Dipeptide Purity

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Sample Preparation: Dissolve the dipeptide in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the dipeptide and for identifying impurities.[22][23] When coupled with HPLC (LC-MS), it provides a powerful tool for impurity profiling.[22]

Common MS Techniques for Dipeptide Analysis:

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for peptides.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for rapid molecular weight confirmation.[21]

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the dipeptide, including its primary sequence and conformation.[24][25][26][27][28] It is a powerful tool for confirming the identity of the dipeptide and for characterizing impurities, particularly isomers.[25][26][27][28] While 1D NMR can provide a fingerprint of the molecule, 2D NMR techniques like COSY and TOCSY are often required for complete structural elucidation.[25]

Amino Acid Analysis (AAA)

Amino acid analysis is used to determine the amino acid composition of the dipeptide and to accurately quantify the peptide content.[29][30][31][] This is crucial for determining the net peptide content, which is often less than 100% due to the presence of water and counter-ions.[21][30]

Protocol: General Steps for Amino Acid Analysis

-

Hydrolysis: The dipeptide is hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.

-

Derivatization: The free amino acids are derivatized with a reagent that allows for sensitive detection (e.g., ninhydrin, phenylisothiocyanate).

-

Separation and Detection: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and detected.

-

Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known standard.

Chiral Chromatography

Ensuring the stereochemical purity of a dipeptide is paramount. Chiral HPLC is used to separate enantiomers and diastereomers.[33][34][35][36][37] This can be achieved using chiral stationary phases (CSPs) or by derivatizing the dipeptide with a chiral reagent.

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic dipeptide:

Caption: Workflow for dipeptide purity assessment.

Acceptance Criteria and Specifications

Establishing appropriate acceptance criteria is a critical step in ensuring the quality of a synthetic dipeptide. These criteria should be based on a combination of regulatory guidelines, data from nonclinical and clinical studies, and manufacturing experience.[6]

The European Pharmacopoeia provides specific limits for impurities in synthetic peptides, which can serve as a valuable starting point.[38][39]

Table 1: Typical Acceptance Criteria for a Synthetic Dipeptide Drug Substance

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Identity | HPLC (retention time), MS (molecular weight), NMR | Conforms to reference standard |

| Purity (by HPLC) | RP-HPLC | ≥ 98.0% |

| Individual Unspecified Impurity | RP-HPLC | ≤ 0.10% |

| Total Impurities | RP-HPLC | ≤ 2.0% |

| Chiral Purity | Chiral HPLC | ≤ 1.0% of the other stereoisomers |

| Amino Acid Composition | AAA | Conforms to theoretical composition (±10%) |

| Peptide Content | AAA or Nitrogen Analysis | 80.0% - 105.0% |

| Water Content | Karl Fischer Titration | ≤ 5.0% |

| Residual Solvents | GC | Meets USP <467> requirements |

| Counter-ion Content | IC or HPLC | Report value |

It is important to note that these are general criteria and may need to be adjusted based on the specific dipeptide, its intended use, and the regulatory requirements of the target market. For generic peptide drug products, the impurity profile should be closely compared to that of the reference listed drug (RLD).[40][41] Any new impurity in the generic product that is above 0.5% of the drug substance must be characterized and justified.[41]

Conclusion

The purity of synthetic dipeptides is a multifaceted attribute that requires a comprehensive and well-defined control strategy. By understanding the potential impurity profile, employing a suite of orthogonal analytical techniques, and establishing scientifically sound and risk-based acceptance criteria, researchers and drug developers can ensure the quality, safety, and efficacy of these important molecules. Adherence to evolving regulatory guidelines and a commitment to analytical excellence are paramount for the successful translation of synthetic dipeptides from the laboratory to the clinic.

References

-

ICH. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency. [Link]

-

Waters Corporation. LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]

- Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782.

-

FDA. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Waters Corporation. Synthetic Peptide Characterization and Impurity Profiling. [Link]

-

CD Formulation. Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. [Link]

- Wynendaele, E., Gevaert, B., Stalmans, S., Verbeken, M., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 153-167.

- Gevaert, B., D'Hondt, M., Wynendaele, E., De Spiegeleer, B., & Bracke, N. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Analytical Biochemistry, 376(2), 229-234.

- Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(1), 1649-1655.

-

ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Bio-Synthesis. Amino Acid Analysis Overview. [Link]

-

BioPharmaSpec. Managing Product-Related Impurities in Synthetic Peptides. [Link]

-

RAPS. EMA proposes quality guidelines for synthetic peptides and oligonucleotides. [Link]

- Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 153-171.

-

ResolveMass Laboratories. Impurity profiling in peptides: Why It Matters in Drug Development. [Link]

-

MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

-

DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

-

ResolveMass Laboratories. What Are the FDA Requirements for Peptide Characterization? [Link]

- Hussain, A., et al. (2020). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Molecules, 25(16), 3608.

-

University of Zurich. peptide nmr. [Link]

- Teufel, M., et al. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(11), 2959.

-

Alphalyse. 4 things to remember about Amino Acid Analysis of proteins & peptides. [Link]

-

BioPharmaSpec. Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]

-

European Medicines Agency. Guideline on the Development and Manufacture of Synthetic Peptides. [Link]

- Wang, J., & Warner, I. M. (1994). Chiral separations using dipeptide polymerized surfactants: effect of amino acid order. Analytical chemistry, 66(21), 3773-3776.

- Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.

- De Spiegeleer, B. (2019). Chapter 2: Regulatory Perspective on Synthetic Peptides in Europe. In Peptide Therapeutics (pp. 19-38). Royal Society of Chemistry.

-

ResolveMass Laboratories. Residual Solvent Testing in United States: USP & FDA Compliance. [Link]

-

IPQ. FDA'S KATHARINE DUNCAN ON CMC EXPECTATIONS FOR THERAPEUTIC PEPTIDES. [Link]

-

ResolveMass Laboratories. USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Eurofins Scientific. USP Residual Solvents <467>. [Link]

-

USP-NF. 467 RESIDUAL SOLVENTS. [Link]

-

FDA. Synthetic Therapeutic Peptide APIs: Documentation for API Sameness & Related Impurities. [Link]

-

FDA. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

-

EDQM. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]

-

Almac. THE IMPACT OF EUROPEAN PHARMACOPEIA REGULATIONS FOR PEPTIDES DURING THE CHANGE OF MANUFACTURER AT LATE PHASE. [Link]

Sources

- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. subscriber.ipq.org [subscriber.ipq.org]

- 4. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 6. dsdpanalytics.com [dsdpanalytics.com]

- 7. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 8. admin.ich.org [admin.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Proteins & Peptides Residual Solvent and Volatile Impurity Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. uspnf.com [uspnf.com]

- 15. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 18. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 22. lcms.cz [lcms.cz]

- 23. biopharmaspec.com [biopharmaspec.com]

- 24. benthamdirect.com [benthamdirect.com]

- 25. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 26. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 28. chem.uzh.ch [chem.uzh.ch]

- 29. Amino Acid Analysis Overview [biosyn.com]

- 30. biosynth.com [biosynth.com]

- 31. Amino Acid Analysis: 4 Important Facts [alphalyse.com]

- 33. chiraltech.com [chiraltech.com]

- 34. researchgate.net [researchgate.net]

- 35. Chiral separations using dipeptide polymerized surfactants: effect of amino acid order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. chromatographytoday.com [chromatographytoday.com]

- 38. books.rsc.org [books.rsc.org]

- 39. almacgroup.com [almacgroup.com]

- 40. youtube.com [youtube.com]

- 41. fda.gov [fda.gov]

Methodological & Application

Application Note & Protocol Guide: Strategic Incorporation of t-Butyl-L-aspartyl-L-proline in Solid-Phase Peptide Synthesis

Abstract

The incorporation of dipeptide building blocks in solid-phase peptide synthesis (SPPS) is a key strategy for improving synthesis efficiency and accessing complex peptide sequences. The t-Butyl-L-aspartyl-L-proline (Asp(OtBu)-Pro) moiety, in particular, presents both unique advantages and significant challenges. This guide provides an in-depth analysis of the chemical rationale and practical considerations for successfully incorporating Asp(OtBu)-Pro into peptide sequences. We will explore the underlying mechanisms of common side reactions, most notably aspartimide formation, and present field-proven protocols to mitigate these risks. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, offering a comprehensive resource to navigate the complexities of this specific dipeptide incorporation.

Introduction: The Double-Edged Sword of Asp(OtBu)-Pro

The use of dipeptide synthons like this compound in SPPS offers several tactical advantages. Proline's unique cyclic structure can slow down peptide bond formation[1]. By pre-coupling Asp(OtBu) to Proline, one of the more sterically hindered and conformationally constrained natural amino acids, researchers can circumvent a potentially slow coupling step on the solid support. However, the juxtaposition of an aspartic acid residue with a C-terminal amino acid creates a well-documented vulnerability to a deleterious side reaction: aspartimide formation.[2][3][4][5] This intramolecular cyclization can lead to a cascade of unwanted byproducts, including α- and β-peptides and racemized forms, which are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.[3][4]

This guide will deconstruct the challenges associated with Asp(OtBu)-Pro incorporation and provide a robust framework for its successful application. We will delve into the mechanistic underpinnings of aspartimide formation, strategies for its suppression, and detailed protocols for coupling, deprotection, and analysis.

The Specter of Aspartimide Formation: A Mechanistic Overview

Aspartimide formation is the primary obstacle when working with Asp-containing peptides, especially in the context of the widely used Fmoc/tBu strategy.[2][3][5] The reaction is initiated during the base-mediated removal of the Nα-Fmoc protecting group, typically with piperidine.[3] The backbone amide nitrogen of the amino acid C-terminal to the aspartyl residue (in this case, Proline) acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group. This intramolecular cyclization results in a five-membered succinimide ring, the aspartimide intermediate.[2][3][5]

Several factors exacerbate the propensity for aspartimide formation:

-

Sequence Dependence: The identity of the amino acid C-terminal to the Asp residue plays a crucial role. While Asp-Gly is notoriously prone to this side reaction due to the lack of steric hindrance, other sequences including Asp-Asn, Asp-Ser, and Asp-Arg are also susceptible.[2][5][6]

-

Solvent Polarity: Higher polarity solvents can increase the rate of aspartimide formation.[2][5]

-

Base Exposure: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection significantly increases the risk.[4]

The resulting aspartimide is a branch point for further degradation. Nucleophilic attack by piperidine or residual water can open the ring to form both the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[2][3][4] Furthermore, the chiral center of the aspartic acid can epimerize during this process, leading to D-aspartyl peptides.[3][4]

Below is a diagram illustrating the mechanism of aspartimide formation and subsequent side reactions.

Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.

Strategic Coupling of Asp(OtBu)-Pro: Reagents and Conditions

The successful incorporation of the Asp(OtBu)-Pro dipeptide hinges on an efficient coupling reaction that minimizes the opportunity for side reactions. Given the steric hindrance of the proline residue, a robust coupling reagent is essential.[7][8]

Recommended Coupling Reagents

A variety of coupling reagents are available, each with its own advantages. For sterically hindered couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred over carbodiimides like DCC or DIC alone.[7][9]

| Coupling Reagent | Class | Key Advantages | Considerations |

| HATU | Aminium/Uronium Salt | Highly effective for sterically hindered couplings, rapid reaction kinetics, low racemization.[7] | Requires a non-nucleophilic base like DIPEA or NMM for activation.[7][9] |

| HBTU/HCTU | Aminium/Uronium Salt | Efficient and widely used. HCTU often shows higher reactivity.[9] | Can be less effective than HATU for particularly difficult couplings. |

| PyBOP | Phosphonium Salt | Strong coupling reagent, avoids carcinogenic byproducts associated with older phosphonium reagents like BOP.[7] | Generally good for most couplings. |

| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU. Byproducts are more soluble, aiding in purification. Safer alternative to HOBt/HOAt-based reagents.[9][10] | A newer generation reagent that has shown excellent performance. |

Step-by-Step Coupling Protocol

The following protocol outlines a general procedure for the coupling of Fmoc-Asp(OtBu)-Pro-OH onto a resin-bound peptide with a free N-terminal amine.

Workflow for Asp(OtBu)-Pro Coupling

Caption: Experimental Workflow for Asp(OtBu)-Pro Coupling.

Protocol Details:

-

Resin Preparation: Ensure the resin-bound peptide has been properly deprotected (Fmoc removal) and washed to present a free N-terminal amine for coupling.

-

Reagent Preparation (Activation):

-

In a separate vessel, dissolve Fmoc-Asp(OtBu)-Pro-OH (2-4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the chosen coupling reagent (e.g., HATU, 1.95 equivalents) and a non-nucleophilic base (e.g., DIPEA or NMM, 4-6 equivalents).

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. The exact time may need to be optimized based on the sequence.

-

-

Monitoring the Reaction:

-

After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Recoupling (if necessary):

-

If the Kaiser test is positive, a second coupling (recoupling) may be necessary. Repeat steps 2-5.

-

Deprotection and Cleavage: Navigating the Final Steps

Fmoc Deprotection of the Incorporated Dipeptide

After successful coupling of Fmoc-Asp(OtBu)-Pro-OH, the Fmoc group must be removed to continue peptide elongation. This step requires careful consideration to minimize aspartimide formation.

Strategies to Mitigate Aspartimide Formation During Fmoc Removal:

-

Reduced Basicity: Employing a less basic deprotection cocktail can be beneficial. For instance, using 2% DBU and 2% piperidine in DMF instead of the standard 20% piperidine in DMF has been shown to reduce aspartimide formation.

-